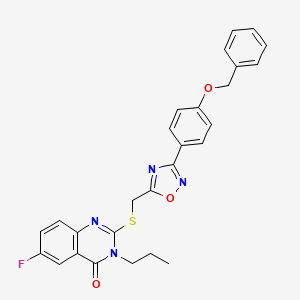
2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals due to its wide range of biological activities . The compound also contains a benzyloxy group, which is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can provide information about the types of bonds present in the compound, while nuclear magnetic resonance (NMR) can give insights into the compound’s atomic-level structure .
Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. For instance, the benzyloxy group can undergo reactions like benzylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the melting point and boiling point can provide information about the compound’s phase behavior, while the compound’s solubility can indicate its potential applications .
Applications De Recherche Scientifique
Synthesis and Characterization
Derivatives of quinazolin-4(3H)-one, including those linked with oxadiazole moieties, have been synthesized through multi-step reactions involving key intermediates like anthranilic acid, benzoyl chloride, and various aromatic or heterocyclic amines. These compounds are characterized using techniques such as thin layer chromatography, melting point determination, infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy, confirming their purity and structural attributes (Dewangan et al., 2016).
Biological Activities
The derivatives exhibit a range of biological activities, highlighting their potential in drug discovery and therapeutic applications:
Analgesic and Anti-inflammatory Activities : Some derivatives have shown potent analgesic and anti-inflammatory activities in animal models, suggesting their utility in pain management and inflammatory conditions (Dewangan et al., 2016).
Antimicrobial Activities : Fluorine-containing derivatives with pharmacophores like quinazolinone and 4-thiazolidinone have demonstrated remarkable in vitro antimicrobial potency against various bacterial and fungal strains, making them candidates for antimicrobial drug development (Desai et al., 2013).
Antiviral and Cytotoxic Activities : Schiff bases of some 2-phenyl quinazoline-4(3)H-ones have been prepared and evaluated for their cytotoxicity and antiviral activity against a broad spectrum of viruses, including herpes simplex and vaccinia viruses. This highlights their potential as antiviral agents (Kumar et al., 2010).
Antitumor Activities : Novel series of 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for in vitro antitumor activity, showing significant potency against various cancer cell lines. This suggests their potential application in cancer therapy (Al-Suwaidan et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
6-fluoro-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)22-15-20(28)10-13-23(22)29-27(32)36-17-24-30-25(31-35-24)19-8-11-21(12-9-19)34-16-18-6-4-3-5-7-18/h3-13,15H,2,14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKVVYHCLONPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

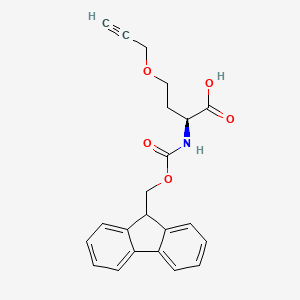
![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)
![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)
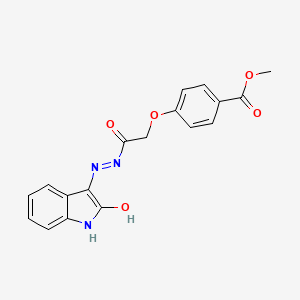
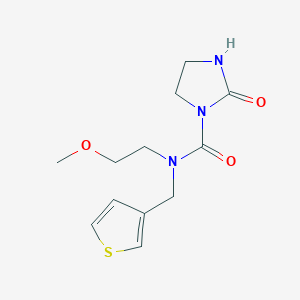
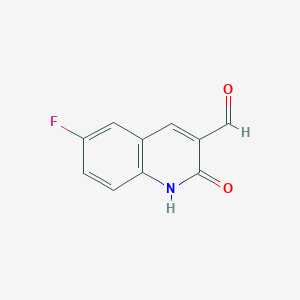
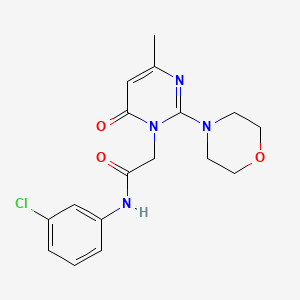
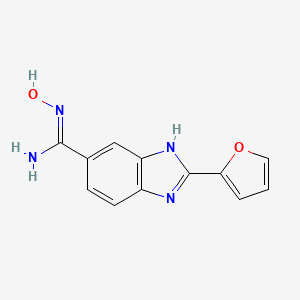
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
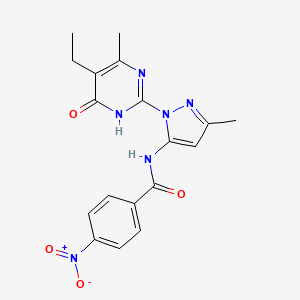

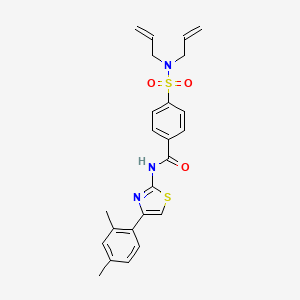
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)